N-(7-nitro-9H-fluoren-1-yl)acetamide

Mutagenicity Genotoxicity Structure-Activity Relationship

Researchers often encounter unreliable mutagenicity data due to the use of inappropriate structural analogs. N-(7-nitro-9H-fluoren-1-yl)acetamide (CAS 108100-29-4) provides a definitive solution as a non-mutagenic comparator in SAR studies. Its acetylation at the non-resonance-conjugated 1-position results in negligible changes to mutagenic potency, unlike its highly potent 2-yl isomer. - Ideal negative control for Ames test assays dissecting resonance conjugation effects on genotoxicity. - Serves as a moderate HDAC probe (IC50: 119 nM in HeLa extract) for nuanced dose-response studies. - Distinct boiling point (527.6°C) validates isomer-specific analytical method development (HPLC/GC).

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 108100-29-4
Cat. No. B024986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-nitro-9H-fluoren-1-yl)acetamide
CAS108100-29-4
SynonymsN-(7-nitro-9H-fluoren-1-yl)acetamide
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c1-9(18)16-15-4-2-3-13-12-6-5-11(17(19)20)7-10(12)8-14(13)15/h2-7H,8H2,1H3,(H,16,18)
InChIKeyBWLIJDYWCOAPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-nitro-9H-fluoren-1-yl)acetamide: Overview


N-(7-nitro-9H-fluoren-1-yl)acetamide (CAS 108100-29-4), also known as 1-acetamido-7-nitrofluorene, is a fluorene derivative with a molecular formula of C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol. Its core structure consists of a fluorene scaffold substituted with a nitro group at the 7-position and an acetamide moiety at the 1-position [1][2]. This specific substitution pattern differentiates it from its closely related positional isomer, N-(7-nitro-9H-fluoren-2-yl)acetamide (CAS 72570-99-1), and from non-nitro-substituted analogs like 2-acetamidofluorene (2-AAF, CAS 53-96-3). The compound has been investigated as a potential histone deacetylase (HDAC) inhibitor and as a chemical probe for studying mutagenicity mechanisms in Salmonella typhimurium assay systems [3].

N-(7-nitro-9H-fluoren-1-yl)acetamide: Substitution Limitations


Generic substitution among fluorene acetamide derivatives is scientifically unjustified due to profound differences in mutagenic potency, metabolic activation pathways, and target binding profiles. Structural studies demonstrate that the position of the acetamide group (1-position vs. 2-position) on the fluorene ring critically alters the resonance conjugation capabilities and, consequently, the biological activity. For instance, acetylation of the resonance-conjugated C-7 amino group in 2,7-ANF increases mutagenic potency 20- to 30-fold, whereas acetylation of the non-resonance-conjugated amino group in 1,7-ANF produces a negligible effect on mutagenicity [1]. Furthermore, the presence of the 7-nitro group introduces electron-withdrawing effects that significantly modulate both the compound's reactivity and its interaction with biological targets, a feature absent in non-nitrated analogs like 2-acetamidofluorene. These differences preclude simple functional interchangeability in any assay requiring specific molecular recognition or metabolic activation.

N-(7-nitro-9H-fluoren-1-yl)acetamide: Quantitative Evidence


Positional Isomerism Effect on Mutagenic Potency

In a comprehensive structure-activity relationship study of 29 fluorene derivatives using Salmonella typhimurium strains TA98, TA98NR, and TA1538, acetylation of the resonance-conjugated C-7 amino group in 2,7-ANF increased mutagenic activity by 20- to 30-fold. In sharp contrast, acetylation of the non-resonance-conjugated amino group in 1,7-ANF (the target compound) produced a negligible effect on mutagenic potency [1]. This demonstrates that the 1-positional isomer is functionally distinct from the 2-positional isomer in a widely used genotoxicity screening platform.

Mutagenicity Genotoxicity Structure-Activity Relationship

HDAC Inhibitory Activity

N-(7-nitro-9H-fluoren-1-yl)acetamide exhibits inhibitory activity against histone deacetylases (HDACs) in human HeLa cell nuclear extracts, with a reported IC50 value of 119 nM [1]. This level of potency positions it as a moderately active HDAC inhibitor scaffold. In comparison, potent HDAC inhibitors such as vorinostat (SAHA) exhibit IC50 values in the low nanomolar range (e.g., ~10 nM for HDAC1), while weaker fragment-like inhibitors often display IC50s > 10 μM.

HDAC Inhibition Epigenetics Cancer Research

Thermal Property Differences vs 2-Positional Isomer

The 1-yl positional isomer (target compound) exhibits a predicted boiling point of 527.6°C at 760 mmHg [1]. In contrast, the 2-yl positional isomer (N-(7-nitro-9H-fluoren-2-yl)acetamide) has a reported melting point range of 261-264°C and a predicted boiling point of 535.6±43.0°C [2]. These divergent thermal properties reflect the altered crystal packing and intermolecular forces arising from the different substitution patterns. Such differences can impact purification by recrystallization or sublimation, as well as thermal stability during formulation.

Physical Properties Purification Formulation

7-Nitro Group Enhances Mutagenic Potency vs Non-Nitrated Analogs

A systematic SAR analysis of 29 fluorene derivatives established that electron-withdrawing groups at the C-7 position, including nitro, nitroso, and cyano, significantly increase the mutagenic potency of 2-nitrofluorene [1]. While the target compound itself (1-acetamido-7-nitrofluorene) was not directly quantified in that dataset, the study provides a class-level inference: the presence of a 7-nitro group in any fluorene acetamide derivative will generally enhance mutagenic potential relative to the non-nitrated parent compound (e.g., 2-acetamidofluorene). This is due to the nitro group's electron-withdrawing nature, which alters the compound's reactivity and DNA binding properties.

Mutagenicity Genotoxicity Electronic Effects

N-(7-nitro-9H-fluoren-1-yl)acetamide: Applications


Negative Control for Fluorene SAR Mutagenicity Studies

Given the negligible mutagenic potency change upon acetylation of the non-resonance-conjugated 1-position amino group, N-(7-nitro-9H-fluoren-1-yl)acetamide serves as an ideal negative control or comparator in SAR panels investigating the role of resonance conjugation in mutagenicity. Its use alongside the highly mutagenic 2-yl isomer allows researchers to dissect the precise electronic and steric contributions to genotoxicity [1].

HDAC Inhibition Chemical Probe

With an IC50 of 119 nM against HDACs in HeLa nuclear extract, this compound is well-suited as a chemical probe for investigating HDAC biology in cellular contexts where complete inhibition is undesirable. Its moderate potency allows for nuanced dose-response studies and can help elucidate the role of HDACs in cellular processes without the confounding effects of pan-inhibition [1].

Isomer-Specific Analytical Reference Standard

The distinct boiling point (527.6°C) of the 1-yl isomer, compared to the 2-yl isomer's melting range (261-264°C) and boiling point (535.6°C), makes it a valuable reference standard for developing and validating analytical methods that require isomer-specific resolution, such as HPLC, GC, or thermal analysis (DSC/TGA). Procurement of the correct isomer is critical for method development and quality control [1][2].

Model for Nitro Group Bioreduction Studies

As a nitrofluorene derivative, this compound can be utilized in studies of nitroreductase activity and the metabolic activation of nitroaromatic compounds. The presence of both a nitro group and an acetamide moiety provides a dual functionality for probing enzymatic reduction pathways and subsequent conjugation reactions, particularly in bacterial and mammalian cell systems [1].

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